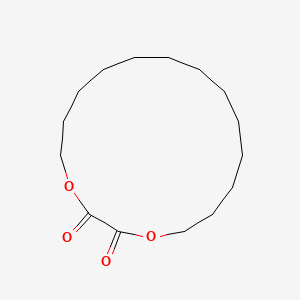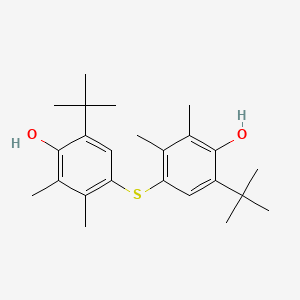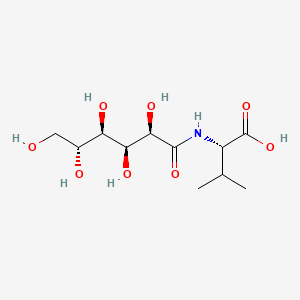
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-: is an organic compound with the molecular formula C({17})H({20})O(_{2}) It is a derivative of benzene, featuring a phenoxy group and a 1,1-dimethylethoxy methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- typically involves the following steps:
Starting Materials: Benzene, 1,1-dimethylethoxy methanol, and phenol.
Reaction: The reaction begins with the alkylation of benzene using 1,1-dimethylethoxy methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This forms the intermediate compound, 1-((1,1-dimethylethoxy)methyl)benzene.
Phenoxy Group Introduction: The intermediate is then reacted with phenol in the presence of a base such as sodium hydroxide or potassium hydroxide to introduce the phenoxy group, resulting in the formation of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy or 1,1-dimethylethoxy methyl groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, nitro compounds.
Scientific Research Applications
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy group and the 1,1-dimethylethoxy methyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, (1,1-dimethylethoxy)-: Similar structure but lacks the phenoxy group.
Benzene, 1-(1,1-dimethylethoxy)-2-methyl-: Similar structure with an additional methyl group.
(1,1-dimethylethyl)benzene: Lacks the phenoxy and 1,1-dimethylethoxy methyl groups.
Uniqueness
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- is unique due to the presence of both the phenoxy group and the 1,1-dimethylethoxy methyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64930-85-4 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxymethyl]-3-phenoxybenzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)18-13-14-8-7-11-16(12-14)19-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |
InChI Key |
RECGFXCYFJWQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
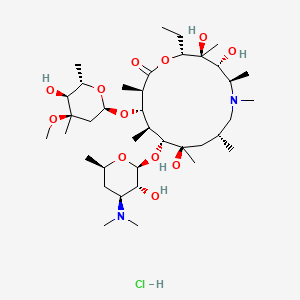
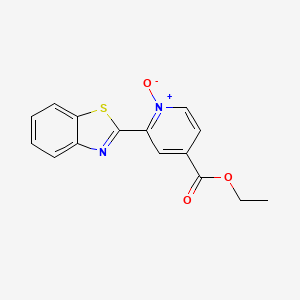
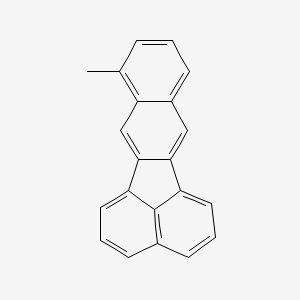
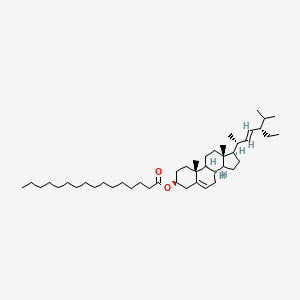

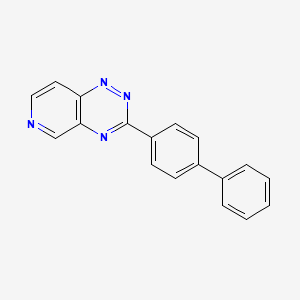
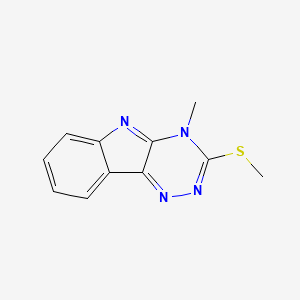
aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)
